Ralfinamide

Catalog No.
S540197
CAS No.
133865-88-0
M.F
C17H19FN2O2
M. Wt
302.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ralfinamide

CAS Number

133865-88-0

Product Name

Ralfinamide

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

BHJIBOFHEFDSAU-LBPRGKRZSA-N

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Solubility

Soluble in DMSO

Synonyms

FCE-26742A; NW-1029; NW 1029; NW1029; PNU-0154339E; Priralfinamide; Ralfinamide.

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Description

The exact mass of the compound Priralfinamide is 302.1431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tuberculosis Potential:

Priralfinamide is a medication currently under investigation for its potential use against tuberculosis (TB), a bacterial lung infection. While not yet approved for clinical use, it shows promise as a new weapon in the fight against this serious illness. Researchers are particularly interested in its effectiveness against dormant Mycobacterium tuberculosis, the bacteria that cause TB []. These dormant bacteria can persist within the body for years without causing symptoms, making it difficult to eliminate them completely with current treatments.

Priralfinamide's mechanism of action against TB is not fully understood, but it appears to target a specific metabolic pathway within the bacteria []. This pathway is essential for the survival of dormant Mycobacterium tuberculosis, making priralfinamide a potentially valuable tool for shortening treatment duration and preventing relapse.

Clinical Trials:

Priralfinamide is currently undergoing clinical trials to evaluate its safety and efficacy in combination with other TB medications. These trials are investigating different dosing regimens and durations to determine the optimal treatment approach [].

The results of these trials will be crucial in determining whether priralfinamide can be added to the standard TB treatment regimen.

Future Directions:

Research on priralfinamide is ongoing, with scientists exploring its potential benefits in various contexts. Some areas of investigation include:

  • Combination therapy: Studying the effectiveness of priralfinamide when combined with other TB drugs to shorten treatment duration and improve cure rates.
  • Drug resistance: Investigating whether priralfinamide can be effective against drug-resistant strains of Mycobacterium tuberculosis.
  • Preventive therapy: Exploring the potential of priralfinamide to prevent TB infection in individuals exposed to the bacteria.

Ralfinamide is an alpha-aminoamide derivative that exhibits notable pharmacological properties, particularly as a sodium channel blocker. It is chemically classified as (2S)-2-[({4-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]propanamide, with the molecular formula C₁₇H₁₉FN₂O₂ and a CAS number of 133865-88-0 . This compound has garnered attention for its potential applications in pain management due to its ability to modulate neuronal excitability.

Priralfinamide's mechanism of action is multifaceted [, ]. It appears to work through several mechanisms, including:

  • Blocking voltage-gated sodium channels, particularly Nav1.7, which are involved in pain signal transmission [, ].
  • Inhibiting N-type calcium channels, which can also contribute to pain signaling [].
  • Antagonizing NMDA receptors, a class of glutamate receptors involved in pain perception [].
  • Inhibiting monoamine oxidase B (MAO-B), an enzyme that regulates pain-modulating neurotransmitters [].

These combined effects may help to reduce pain intensity by interfering with pain signals at multiple points in the nervous system.

As Priralfinamide is still under development, comprehensive safety data is not yet publicly available []. However, studies suggest that it may be well-tolerated at the doses tested in clinical trials []. Further research is needed to fully understand its potential side effects and long-term safety profile.

Typical of alpha-aminoamides, including:

  • Reductive Amination: This is a key step in its synthesis, where carbonyl compounds react with amines in the presence of reducing agents to form amines.
  • Bromination: Ralfinamide can be synthesized via bromination of aromatic compounds, which introduces bromine atoms into the structure, facilitating further modifications .

The reactivity of ralfinamide is influenced by its functional groups, particularly the amide and aromatic moieties, allowing it to participate in electrophilic substitution and nucleophilic addition reactions.

Ralfinamide exhibits significant biological activity, primarily through its action as a sodium channel blocker. It selectively inhibits tonic firing in nociceptive neurons, which is crucial for its analgesic effects. The compound has been shown to inhibit tetrodotoxin-resistant sodium currents, leading to a reduction in neuronal excitability and pain signaling . In experimental settings, ralfinamide demonstrated effective inhibition of specific sodium channels (Nav1.7 and Nav1.8), contributing to its potential use in treating chronic pain conditions .

The synthesis of ralfinamide typically involves several steps:

  • Reduction: Starting from aldehyde precursors, the aldehyde group is reduced using sodium borohydride.
  • Bromination: The reduced product undergoes bromination using N-bromosuccinimide in the presence of triphenylphosphine.
  • Etherification: This step involves the Williamson ether synthesis with hydroxyindoles.
  • Final Conversion: The intermediate products are converted into the final alpha-aminoamide structure through reductive amination processes .

This multi-step synthetic route allows for the introduction of various substituents that can modify the pharmacological profile of ralfinamide.

Ralfinamide is primarily investigated for its therapeutic applications in pain management. Its action as a sodium channel blocker makes it a candidate for treating:

  • Chronic Pain: Ralfinamide's ability to inhibit nociceptive signaling positions it as a potential treatment for neuropathic pain conditions.
  • Neurological Disorders: Given its central nervous system effects, further research may explore its role in managing conditions like epilepsy or multiple sclerosis .

Studies on ralfinamide have focused on its interactions with various ion channels and neurotransmitter systems. Notably:

  • It shows preferential inhibition of tetrodotoxin-resistant sodium channels (Nav1.8), which are implicated in pain signaling pathways.
  • Ralfinamide's effects are modulated by other neuroactive substances, indicating potential interactions that could enhance or diminish its analgesic properties .

These interaction studies are crucial for understanding the compound's full pharmacological profile and optimizing its therapeutic use.

Ralfinamide shares structural and functional similarities with several other compounds known for their analgesic properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SafinamideAlpha-aminoamideSodium channel modulationDual mechanism (also inhibits glutamate release)
PriralfinamideAlpha-aminoamideSodium channel inhibitionInvestigational status; less clinical data
LidocaineAmide local anestheticSodium channel blockadePrimarily used as a local anesthetic
CarbamazepineDibenzazepine derivativeSodium channel blockerUsed primarily for epilepsy

Ralfinamide's unique combination of structural features and specific action on nociceptive pathways differentiates it from these compounds, particularly in its selective inhibition of specific sodium channels involved in pain transmission .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.14305602 g/mol

Monoisotopic Mass

302.14305602 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3LPF0S0GVV

Drug Indication

Investigated for use/treatment in pain (acute or chronic).

Other CAS

133865-88-0

Wikipedia

Ralfinamide

Dates

Modify: 2023-08-15
1: Di Stefano AF, Radicioni MM, Rusca A. Pressor response to oral tyramine and monoamine oxidase inhibition during treatment with ralfinamide (NW-1029). Neurotox Res. 2013 May;23(4):315-26. doi: 10.1007/s12640-012-9344-5. Epub 2012 Aug 8. PubMed PMID: 22872464.
2: Bauer M, Bliesath H, Leuratti C, Lackner E, Dieterle W, Müller M, Brunner M. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers. Pharmacology. 2010;86(5-6):297-305. doi: 10.1159/000321322. Epub 2010 Nov 11. PubMed PMID: 21071997.
3: Browne LE, Clare JJ, Wray D. Functional and pharmacological properties of human and rat NaV1.8 channels. Neuropharmacology. 2009 Apr;56(5):905-14. doi: 10.1016/j.neuropharm.2009.01.018. Epub 2009 Jan 31. PubMed PMID: 19371587.
4: Zhang SH, Blech-Hermoni Y, Faravelli L, Seltzer Z. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat. Pain. 2008 Oct 15;139(2):293-305. doi: 10.1016/j.pain.2008.04.020. Epub 2008 Jun 25. PubMed PMID: 18583049.
5: Yamane H, de Groat WC, Sculptoreanu A. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats. Exp Neurol. 2007 Nov;208(1):63-72. Epub 2007 Jul 19. PubMed PMID: 17707373; PubMed Central PMCID: PMC2117901.
6: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jul-Aug;27(6):411-61. PubMed PMID: 16179960.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Mar;27(2):145-59. PubMed PMID: 15834466.
8: Stummann TC, Salvati P, Fariello RG, Faravelli L. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons. Eur J Pharmacol. 2005 Mar 14;510(3):197-208. PubMed PMID: 15763243.
9: Cattabeni F. Ralfinamide. Newron Pharmaceuticals. IDrugs. 2004 Oct;7(10):935-9. PubMed PMID: 15478019.

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